Corylifol A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential for Treating Muscle Atrophy:

Corylifol A, a compound extracted from the Psoralea corylifolia plant, has emerged as a promising candidate for treating muscle atrophy. Studies have shown that it possesses the ability to:

- Enhance Myogenesis: This refers to the process of muscle cell growth and development. Corylifol A has been shown to stimulate the differentiation of muscle stem cells (myoblasts) into mature muscle fibers . This finding suggests its potential application in treating conditions characterized by muscle loss, such as sarcopenia (age-related muscle loss) and muscle wasting associated with chronic diseases or cancer.

- Alleviate Dexamethasone-Induced Muscle Atrophy: Dexamethasone, a synthetic glucocorticoid medication, is known to induce muscle atrophy as a side effect. Research suggests that Corylifol A can counteract this effect by:

- Suppressing the NF-κB-mediated E3 ligase machinery: This pathway is involved in the breakdown of muscle proteins. By suppressing it, Corylifol A helps to prevent muscle loss .

- Activating the Akt pathway: This pathway plays a crucial role in muscle growth and protein synthesis. Corylifol A's ability to activate Akt suggests its potential to promote muscle repair and regeneration .

Research Tool in Medicinal Chemistry and Chemical Biology:

Beyond its potential therapeutic applications, Corylifol A also serves as a valuable tool in scientific research:

- Drug Discovery: Due to its well-defined structure and unique properties, Corylifol A can be used as a lead compound in the development of new drugs for muscle-related disorders .

- Understanding Cellular Processes: By studying the mechanisms of action of Corylifol A, researchers can gain valuable insights into the cellular processes involved in muscle growth, differentiation, and atrophy. This knowledge can pave the way for the development of novel therapeutic strategies for various muscle-related conditions.

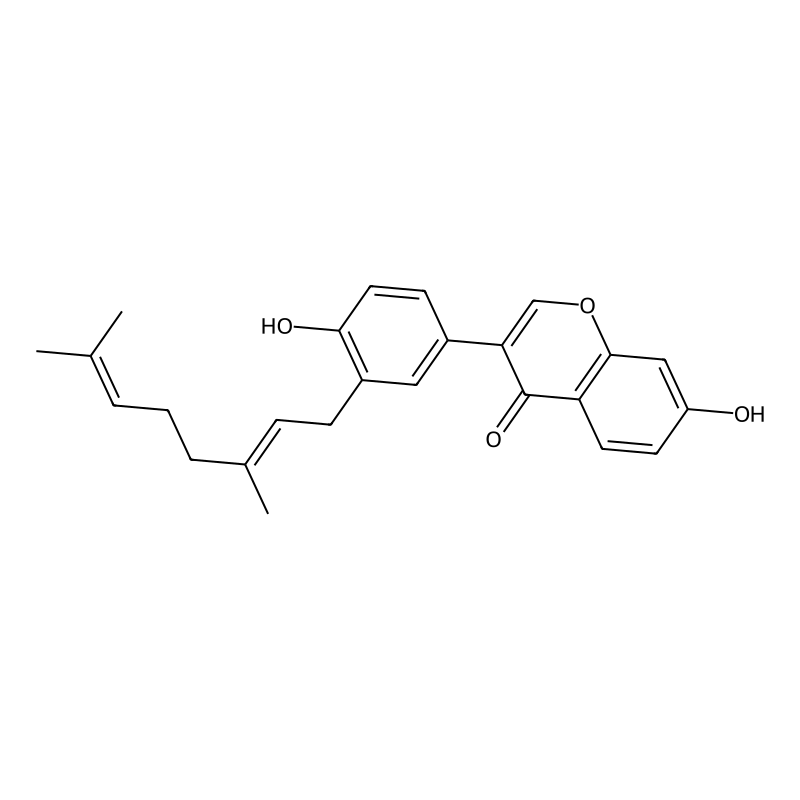

Corylifol A is a prenylated flavonoid primarily isolated from the seeds of Psoralea corylifolia, a plant known for its traditional medicinal applications. This compound is recognized for its distinctive chemical structure, which includes a 3,4-dihydroxyphenyl group and a prenyl side chain, contributing to its biological activity and therapeutic potential. Corylifol A is characterized by its light yellow amorphous powder form, with a molecular formula of and a molecular weight of approximately 390.1831 g/mol .

Corylifol A has demonstrated significant biological activities, particularly in muscle regeneration and anti-cachexia effects. Research indicates that it enhances myogenesis by promoting the differentiation of myoblasts into myotubes through the activation of MyoD and other myogenic factors . Moreover, it inhibits muscle atrophy associated with cancer cachexia by modulating pathways such as TAOK1/p38 MAPK/FoxO3, thereby reducing protein degradation and autophagy in muscle tissues . Additionally, Corylifol A exhibits antibacterial properties against various pathogens, further underscoring its therapeutic potential .

Corylifol A can be synthesized through several methods:

- Extraction from Natural Sources: The primary method involves extracting Corylifol A from the seeds of Psoralea corylifolia using solvents like ethanol or methanol followed by purification techniques such as column chromatography .

- Chemical Synthesis: Laboratory synthesis has been explored using various organic synthesis techniques that involve prenylation reactions on flavonoid precursors. This method allows for the production of Corylifol A in controlled conditions and potentially higher yields.

- Biotechnological Approaches: Recent studies have investigated the use of microbial fermentation to produce Corylifol A, leveraging genetically modified organisms to enhance yield and purity .

Corylifol A has diverse applications in various fields:

- Pharmaceuticals: Due to its myogenic and anti-cachexia properties, it is being researched for potential treatments for muscle-wasting diseases and conditions like sarcopenia.

- Cosmetics: Its antioxidant properties make it a candidate for use in skincare formulations aimed at reducing oxidative stress on skin cells.

- Food Industry: As an antibacterial agent, Corylifol A can be used as a natural preservative in food products.

Interaction studies have revealed that Corylifol A can influence several biochemical pathways:

- Myogenic Pathways: It enhances muscle regeneration by activating key signaling molecules involved in myoblast differentiation.

- Inflammatory Pathways: Corylifol A has been shown to suppress inflammatory cytokines, which are often elevated during muscle atrophy conditions .

- Mitochondrial Function: It improves mitochondrial dynamics and quality in skeletal muscles, suggesting potential benefits for metabolic health .

Corylifol A shares structural similarities with several other prenylated flavonoids. Here are some notable compounds:

| Compound Name | Source | Key Features |

|---|---|---|

| Bavachin | Psoralea corylifolia | Exhibits anti-inflammatory properties; enhances muscle function |

| Psoralen | Psoralea corylifolia | Known for its phototoxic effects; used in treating skin conditions |

| Bakuchiol | Psoralea corylifolia | Recognized for its antioxidant properties; used in cosmetics |

Uniqueness of Corylifol A

Corylifol A is unique due to its potent effects on muscle regeneration and cachexia management, distinguishing it from other similar compounds that may not exhibit such targeted biological activities. Its specific mechanism involving the TAOK1/p38 MAPK pathway further highlights its potential as a therapeutic agent compared to others like Bavachin or Bakuchiol, which have broader but less specific applications.

Natural Occurrence and Distribution

Primary Plant Sources

Corylifol A is primarily found in Psoralea corylifolia L., also known by its synonym Cullen corylifolium, commonly referred to as babchi [1] [2]. This plant belongs to the family Fabaceae and represents the sole species of the Psoralea genus distributed in China [3]. The seeds of Psoralea corylifolia have been extensively utilized in traditional Chinese medicine formulations for treating various diseases including leucoderma, skin diseases, cardiovascular conditions, nephritis, osteoporosis, and cancer [3].

Psoralea corylifolia is native to northeast tropical Africa, the southern Arabian Peninsula, and tropical and subtropical Asia, including India and Sri Lanka [2]. The plant was occasionally cultivated in Arabia for its medicinal properties [2]. Geographic distribution studies indicate that the quality of Psoralea corylifolia varies significantly across different regions, with higher quality specimens found in the Shanxi, Shaanxi, and Henan border areas, as well as southeastern Liaoning [4].

The plant grows as an annual herb reaching 50-90 centimeters in height, characterized by pale-purple flowers arranged in short, condensed, axillary spikes [2]. A distinctive feature of Psoralea corylifolia is the presence of minute brown glands immersed in surface tissue throughout all parts of the plant, imparting a characteristic and pleasant fragrance [2].

Tissue-Specific Accumulation

Research indicates that corylifol A is present in all parts of Psoralea corylifolia at various developmental stages [5]. The distribution pattern shows that the compound content varies significantly among different plant tissues. The seeds contain the maximum concentration of related compounds, with mature plants (8-10 weeks old) showing optimal accumulation levels for biosynthetic studies [5]. Root tissues contain only trace amounts of corylifol A compared to aerial parts [5].

The fruits and seeds of Psoralea corylifolia represent the primary commercial source of corylifol A and related flavonoids [6] [7]. Phytochemical analysis has revealed that the plant contains a diverse array of chemical constituents, including flavonoids such as neobavaisoflavone, isobavachalcone, bavachalcone, bavachinin, bavachin, corylin, corylifol, corylifolin, and 6-prenylnaringenin [2].

Microbial Sources of Corylifol A

Beyond its plant origins, corylifol A has been identified in microbial sources, specifically in Aspergillus flocculosus [1]. This marine-derived fungal strain has been isolated from sponge tissues and represents an alternative biosynthetic source of the compound [8] [9]. The identification of corylifol A in Aspergillus flocculosus suggests potential microbial production pathways that could be exploited for biotechnological applications.

Marine-derived fungi, including Aspergillus species, have emerged as promising sources of bioactive natural products [9]. The presence of corylifol A in Aspergillus flocculosus indicates that certain fungi possess the enzymatic machinery necessary for flavonoid biosynthesis, although the specific biosynthetic pathways in these microorganisms may differ from those in plants [10].

Biosynthetic Pathways

Flavonoid Biosynthesis in Psoralea corylifolia

The biosynthesis of corylifol A follows the general flavonoid biosynthetic pathway, which begins with the phenylpropanoid pathway [11]. The process initiates with the conversion of phenylalanine to cinnamic acid by phenylalanine ammonia-lyase, followed by subsequent enzymatic reactions leading to the formation of chalcone, the universal precursor of all flavonoids [11].

In Psoralea corylifolia, the flavonoid biosynthetic pathway involves several key enzymes including chalcone synthase, chalcone isomerase, flavanone 3-hydroxylase, and flavonol synthase [11]. These enzymes work sequentially to construct the characteristic C6-C3-C6 flavonoid backbone structure that serves as the foundation for corylifol A biosynthesis [6].

The pathway proceeds through the formation of naringenin, a central intermediate in flavonoid biosynthesis, which subsequently undergoes various modifications including hydroxylation, methylation, and prenylation to yield the final corylifol A structure [12]. The specific pattern of substitutions on the flavonoid backbone determines the unique properties and biological activities of corylifol A.

Prenylation Mechanisms and Enzymology

Prenylation represents a crucial modification in corylifol A biosynthesis, significantly influencing the compound's lipophilicity and biological activity [12]. The prenylation process involves the attachment of isoprenoid units, typically prenyl (C5) groups, to the flavonoid backbone through the action of specialized prenyltransferases [13].

Two distinct prenyltransferase genes have been identified in Psoralea corylifolia: PcPT11 and PcM4DT [14] [15]. PcPT11 demonstrates broad substrate promiscuity and has been characterized as a membrane-bound enzyme capable of catalyzing the prenylation of various flavonoid substrates [15]. This enzyme exhibits remarkable versatility in accepting different flavonoid acceptors, contributing to the structural diversity of prenylated compounds in Psoralea corylifolia [15].

PcM4DT represents a pterocarpan prenyltransferase that catalyzes C-4 prenylation of specific substrates, including maackiain and 3-hydroxy-9-methoxy-pterocarpan [14]. This enzyme is predicted to be a membrane-bound protein with eight transmembrane regions and shows strict substrate specificity to its target compounds [14]. The enzyme utilizes dimethylallyl diphosphate as the prenyl donor and demonstrates enhanced catalytic activity upon removal of its putative transit peptide [14].

The prenylation reaction requires dimethylallyl diphosphate as the prenyl donor, which is synthesized through the mevalonate or methylerythritol phosphate pathways [16]. These pathways provide the necessary isoprenoid precursors for the prenylation modifications that characterize corylifol A and related prenylflavonoids [16].

Regulation of Prenylflavonoid Biosynthesis

The biosynthesis of prenylflavonoids, including corylifol A, is subject to complex regulatory mechanisms involving transcriptional, post-transcriptional, and environmental controls [17] [11]. The primary regulatory elements include MYB and basic helix-loop-helix transcription factors that directly regulate the expression of structural genes in the flavonoid biosynthetic pathway [17].

MYB transcription factors serve as both positive and negative regulators of flavonoid biosynthesis [11]. These factors bind to specific DNA sequences in the promoter regions of flavonoid biosynthetic genes, controlling their expression in response to developmental and environmental cues [17]. The R2R3-MYB subfamily members are particularly important for regulating the expression of genes encoding chalcone synthase, chalcone isomerase, and other key enzymes [11].

Basic helix-loop-helix transcription factors work in conjunction with MYB factors to form regulatory complexes that fine-tune flavonoid biosynthesis [17]. These complexes integrate multiple signaling pathways, including those responsive to light, stress, and hormonal signals [11].

MicroRNAs provide an additional layer of regulation through post-transcriptional control mechanisms [17]. Specific microRNAs target transcription factors and structural genes involved in flavonoid biosynthesis, allowing for rapid adjustments in pathway activity in response to changing conditions [11].

Plant hormones, including auxins, gibberellins, and cytokinins, modulate flavonoid biosynthesis through their respective signaling pathways [11]. These hormones can either promote or inhibit the expression of flavonoid biosynthetic genes depending on the specific developmental context and environmental conditions [11].

Environmental and Developmental Factors Affecting Biosynthesis

Environmental conditions significantly influence the biosynthesis and accumulation of corylifol A and related flavonoids in Psoralea corylifolia [18] [19]. Multiple factors including light, temperature, water availability, and stress conditions affect both the quantity and quality of these secondary metabolites [20] [18].

Light intensity represents one of the most critical environmental factors affecting flavonoid biosynthesis [18]. High light conditions generally enhance the production of flavonoids by stimulating the expression of biosynthetic genes through reactive oxygen species generation and photoreceptor-mediated signaling pathways [18] [19]. The increased light exposure leads to upregulation of genes encoding chalcone synthase, chalcone isomerase, flavanone 3-hydroxylase, and other key enzymes in the pathway [18].

Light quality also plays a crucial role, with ultraviolet-B and blue light being particularly effective in promoting flavonoid biosynthesis [18]. These specific wavelengths activate photoreceptors that trigger transcriptional cascades leading to enhanced expression of MYB and basic helix-loop-helix transcription factors [18]. The resulting transcriptional activation drives increased production of flavonoid compounds as part of the plant's photoprotective response [19].

Temperature effects on flavonoid biosynthesis show complex patterns depending on the specific conditions [19] [21]. Low temperatures can increase flavonoid production in some cases, particularly when combined with adequate light exposure [21]. The temperature-dependent regulation involves cold stress response pathways that activate defense gene expression, including those involved in flavonoid biosynthesis [19].

Water availability, particularly annual precipitation patterns, significantly affects secondary metabolite production in Psoralea corylifolia [20]. Correlation and regression analyses have revealed that precipitation levels influence the accumulation of bioactive compounds, with optimal moisture conditions supporting enhanced biosynthesis [20]. Water stress conditions can either promote or inhibit flavonoid production depending on the severity and duration of the stress [19].

Soil conditions, including nutrient availability and chemical composition, influence the biosynthetic capacity of plants [20]. Nutrient stress responses can trigger the activation of secondary metabolite pathways as part of the plant's adaptive mechanisms [19]. The availability of specific nutrients, particularly nitrogen and phosphorus, affects the carbon allocation between primary and secondary metabolism [20].

Abiotic stress conditions generally upregulate flavonoid biosynthesis as part of the plant's defense mechanisms [19]. Various stress factors including drought, salinity, extreme temperatures, and oxidative stress activate stress-responsive transcription factors that enhance the expression of flavonoid biosynthetic genes [19]. This stress-induced production serves multiple functions including antioxidant protection, osmotic adjustment, and enhanced stress tolerance [19].

The developmental stage of the plant also influences corylifol A biosynthesis, with different tissues and organs showing varying levels of accumulation throughout the plant's life cycle [22] [23]. Optimal harvesting times have been identified for maximizing the yield of bioactive compounds, typically occurring during specific developmental windows when biosynthetic activity peaks [5].